2-Bromo-4-methylpyrimidine

Description

The exact mass of the compound 2-Bromo-4-methylpyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-4-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

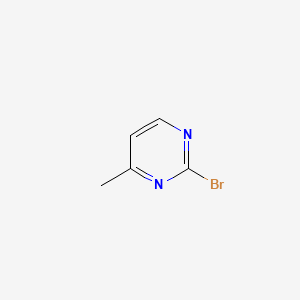

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c1-4-2-3-7-5(6)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZIJEBOLOXOVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449166 | |

| Record name | 2-Bromo-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130645-48-6 | |

| Record name | 2-Bromo-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-4-methylpyrimidine chemical properties and structure

An In-depth Technical Guide to 2-Bromo-4-methylpyrimidine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-methylpyrimidine is a substituted pyrimidine that serves as a key intermediate in the synthesis of complex organic molecules. Its structural features, particularly the reactive bromo-substituent on the electron-deficient pyrimidine ring, make it a valuable building block in medicinal chemistry and drug discovery. The bromine atom at the C2 position is amenable to a variety of palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions, providing a versatile handle for the introduction of molecular diversity. This guide provides a comprehensive overview of its chemical and physical properties, structural information, predicted spectroscopic data, and detailed experimental protocols for its synthesis and subsequent reactions.

Chemical Identity and Properties

This section summarizes the key identifiers and physicochemical properties of 2-Bromo-4-methylpyrimidine. The quantitative data is presented in tabular format for clarity and ease of comparison.

Identifiers and Structure

The fundamental structural and registration information for 2-Bromo-4-methylpyrimidine is crucial for its unambiguous identification.

| Identifier | Value |

| IUPAC Name | 2-bromo-4-methylpyrimidine[1] |

| CAS Number | 130645-48-6[1][2][3] |

| Molecular Formula | C₅H₅BrN₂[1][2] |

| Molecular Weight | 173.01 g/mol [1][2][3] |

| Canonical SMILES | CC1=NC(=NC=C1)Br[1] |

| InChI | InChI=1S/C5H5BrN2/c1-4-2-3-7-5(6)8-4/h2-3H,1H3[1] |

| InChIKey | UZIJEBOLOXOVFY-UHFFFAOYSA-N[1] |

Physicochemical Properties

Physical and chemical properties are essential for handling, storage, and reaction setup. Note that experimental data for this specific compound is limited; some values are computed.

| Property | Value |

| Appearance | Solid (predicted) |

| Melting Point | Data not readily available |

| Boiling Point | Data not readily available |

| Topological Polar Surface Area | 25.8 Ų (Computed)[1] |

| Exact Mass | 171.96361 Da (Computed)[1] |

Spectroscopic Data (Predicted)

Due to the limited availability of public experimental spectra for 2-Bromo-4-methylpyrimidine, this section provides predicted data based on established spectroscopic principles and analysis of its chemical structure. This data should be confirmed by experimental analysis.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals: two for the aromatic protons on the pyrimidine ring and one for the methyl group protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | ~8.4 - 8.6 | Doublet (d) | ~5.0 |

| H-5 | ~7.0 - 7.2 | Doublet (d) | ~5.0 |

| -CH₃ | ~2.5 - 2.7 | Singlet (s) | N/A |

Predicted ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to display four signals corresponding to the four unique carbon environments in the molecule. The carbon attached to the bromine atom (C-2) is expected to be significantly downfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~160 - 162 |

| C-4 | ~168 - 170 |

| C-6 | ~155 - 157 |

| C-5 | ~118 - 120 |

| -CH₃ | ~23 - 25 |

Predicted Mass Spectrometry (Electron Ionization)

The mass spectrum will be characterized by the molecular ion peak and key fragment ions. A critical feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

| Ion | m/z (relative abundance) | Description |

| [M]⁺ | 172/174 (1:1) | Molecular Ion |

| [M-Br]⁺ | 93 | Loss of Bromine radical |

| [M-HCN]⁺ | 145/147 (1:1) | Loss of neutral Hydrogen Cyanide |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-Bromo-4-methylpyrimidine and a representative cross-coupling reaction, illustrating its utility as a synthetic intermediate.

Synthesis of 2-Bromo-4-methylpyrimidine via Sandmeyer-Type Reaction

This protocol describes a plausible and widely used method for the synthesis of 2-halopyrimidines from their corresponding 2-aminopyrimidine precursors.

Objective: To synthesize 2-Bromo-4-methylpyrimidine from 2-Amino-4-methylpyrimidine.

Materials & Equipment:

-

2-Amino-4-methylpyrimidine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Ice

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

-

Rotary evaporator

Procedure:

-

Preparation: In a suitable three-neck round-bottom flask, dissolve 2-amino-4-methylpyrimidine (1.0 eq) in 48% hydrobromic acid. Cool the mixture to between -5 °C and 0 °C using an ice-salt bath with vigorous stirring.

-

Diazotization: Prepare a solution of sodium nitrite (1.1-1.5 eq) in water. Add this solution dropwise to the reaction mixture, ensuring the temperature is maintained below 0 °C.

-

Reaction: After the addition is complete, stir the mixture for an additional 30-60 minutes at 0 °C. The formation of the diazonium salt intermediate occurs during this step.

-

Bromination: Slowly warm the reaction mixture to room temperature, then heat to 50-60 °C until nitrogen evolution ceases. This step drives the displacement of the diazonium group with bromide.

-

Work-up: Cool the mixture to room temperature and carefully neutralize by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~8.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography or distillation under reduced pressure.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol illustrates the use of 2-Bromo-4-methylpyrimidine as a substrate in a palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond, a cornerstone transformation in drug development.

Objective: To synthesize 2-Aryl-4-methylpyrimidine using 2-Bromo-4-methylpyrimidine and an arylboronic acid.

Materials & Equipment:

-

2-Bromo-4-methylpyrimidine

-

Arylboronic acid (e.g., Phenylboronic acid, 1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Degassed solvent (e.g., Toluene/Water 4:1 or Dioxane)

-

Schlenk flask or similar reaction vessel for inert atmosphere

-

Inert gas (Argon or Nitrogen)

-

Standard work-up and purification equipment

Procedure:

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-4-methylpyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst (0.05 eq) to the flask.

-

Solvent Addition: Add the degassed solvent mixture.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 2-Aryl-4-methylpyrimidine product.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes and relationships involving 2-Bromo-4-methylpyrimidine.

References

2-Bromo-4-methylpyrimidine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-methylpyrimidine, a key building block in medicinal chemistry and organic synthesis. The document details its chemical properties, reactivity, and applications in the synthesis of potentially bioactive molecules. Experimental protocols for common cross-coupling reactions are provided, along with visualizations of synthetic pathways and workflows.

Core Chemical Properties

2-Bromo-4-methylpyrimidine is a halogenated pyrimidine derivative that serves as a versatile intermediate in the synthesis of a wide range of functionalized heterocyclic compounds.[1] Its chemical structure, featuring a reactive bromine atom at the 2-position, makes it an ideal substrate for various transition metal-catalyzed cross-coupling reactions.

A summary of the key physicochemical properties of 2-Bromo-4-methylpyrimidine is provided in the table below.

| Property | Value | Reference |

| CAS Number | 130645-48-6 | [2][3][4][5] |

| Molecular Formula | C₅H₅BrN₂ | [2][3][4][5] |

| Molecular Weight | 173.01 g/mol | [2][3][4][5][6][7] |

| IUPAC Name | 2-bromo-4-methylpyrimidine | [4][7] |

| Canonical SMILES | CC1=NC(=NC=C1)Br | [4] |

| InChIKey | UZIJEBOLOXOVFY-UHFFFAOYSA-N | [4][7] |

Synthetic Utility and Reactivity

The pyrimidine ring is a core structure in numerous biologically active compounds, including a variety of approved drugs.[8][9] The presence of a bromine atom on the pyrimidine scaffold of 2-Bromo-4-methylpyrimidine provides a reactive handle for the introduction of molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. This makes it a valuable starting material in drug discovery programs.[1]

The most common and powerful applications of 2-Bromo-4-methylpyrimidine in synthesis are the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These reactions allow for the efficient formation of new carbon-carbon and carbon-nitrogen bonds, respectively.

Experimental Protocols

The following sections provide generalized experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions using 2-Bromo-4-methylpyrimidine as a substrate. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reaction involves the coupling of an organoboron compound with a halide, catalyzed by a palladium complex.

Materials:

-

2-Bromo-4-methylpyrimidine (1.0 equiv)

-

Arylboronic acid (1.1–1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial, add 2-Bromo-4-methylpyrimidine, the arylboronic acid, the base, and the palladium catalyst.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-Bromo-4-methylpyrimidine.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] It is a highly versatile method for synthesizing arylamines from aryl halides.[10][11]

Materials:

-

2-Bromo-4-methylpyrimidine (1.0 equiv)

-

Amine (primary or secondary) (1.2-1.5 equiv)

-

Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

-

Phosphine ligand (e.g., Xantphos, SPhos; 1.5-10 mol%)

-

Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄; 1.4-2.0 equiv)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Catalyst Pre-formation (Optional but Recommended): To an oven-dried Schlenk flask or sealed tube, add the palladium precursor, the phosphine ligand, and the base. Seal the vessel, evacuate and backfill with an inert gas three times. Add anhydrous solvent and stir the mixture at room temperature for 10-15 minutes.

-

Reactant Addition: Add 2-Bromo-4-methylpyrimidine and the amine to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

While 2-Bromo-4-methylpyrimidine is not typically an active pharmaceutical ingredient itself, it is a critical intermediate for the synthesis of compounds with a wide range of biological activities. The pyrimidine core is present in many FDA-approved drugs for various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.

Derivatives synthesized from 2-bromo-4-methylpyrimidine and related scaffolds have been investigated for their potential as:

-

Anticancer Agents: The pyrimidine scaffold is a common feature in kinase inhibitors and other anticancer drugs.

-

Antimicrobial Agents: Pyrimidine derivatives have shown efficacy against various bacterial and fungal pathogens.[8]

The versatility of 2-Bromo-4-methylpyrimidine allows for the generation of large libraries of compounds for high-throughput screening, facilitating the discovery of new drug candidates.

Conclusion

2-Bromo-4-methylpyrimidine is a valuable and versatile building block in modern organic synthesis. Its reactivity in palladium-catalyzed cross-coupling reactions provides a reliable and efficient means to construct complex molecules with potential therapeutic applications. The experimental protocols and synthetic strategies outlined in this guide are intended to support researchers and scientists in the fields of drug discovery and development in their efforts to synthesize novel and impactful chemical entities.

References

- 1. 2-Bromo-4-methylpyrimidine | 130645-48-6 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 10942928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. wjarr.com [wjarr.com]

- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 2-Bromo-4-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-methylpyrimidine (CAS No: 130645-48-6), a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of publicly accessible experimental spectra for this specific molecule, this document focuses on predicted data derived from established spectroscopic principles, alongside detailed, representative experimental protocols for acquiring such data.

Molecular Structure and Properties

-

IUPAC Name: 2-bromo-4-methylpyrimidine

-

Molecular Formula: C₅H₅BrN₂

-

Molecular Weight: 173.01 g/mol

-

Structure:

-

SMILES: Cc1ccnc(Br)n1

-

InChI: InChI=1S/C5H5BrN2/c1-4-2-3-7-5(6)8-4/h2-3H,1H3

-

Spectroscopic Data

The following sections present the predicted spectroscopic data for 2-Bromo-4-methylpyrimidine. These values are based on computational models and analysis of similar structures. Experimental verification is recommended for precise characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | ~8.3 - 8.5 | Doublet (d) | ~5.0 |

| H-5 | ~6.9 - 7.1 | Doublet (d) | ~5.0 |

| -CH₃ | ~2.4 - 2.6 | Singlet (s) | N/A |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 - 162 |

| C-4 | ~165 - 169 |

| C-6 | ~155 - 159 |

| C-5 | ~118 - 122 |

| -CH₃ | ~23 - 26 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Data (Neat)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic, -CH₃) | 2850 - 3000 |

| C=N and C=C stretch (pyrimidine ring) | 1550 - 1620 |

| C-H bend (aliphatic, -CH₃) | 1430 - 1470 |

| Ring vibrations | 1300 - 1500 |

| C-Br stretch | 600 - 800 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of a bromine atom will result in a characteristic M+2 isotopic pattern.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| Ion | Predicted m/z | Description & Expected Relative Intensity |

| [M]⁺ | 172 | Molecular ion containing the ⁷⁹Br isotope. |

| [M+2]⁺ | 174 | Molecular ion containing the ⁸¹Br isotope. Expected intensity is ~98% of the M⁺ peak. |

| [M-Br]⁺ | 93 | Fragment resulting from the loss of the bromine atom. |

| [M-HCN]⁺ | 145/147 | Fragment from the loss of a neutral hydrogen cyanide molecule, showing the Br isotope pattern. |

| [M-CH₃]⁺ | 157/159 | Fragment from the loss of the methyl group, showing the Br isotope pattern. |

Experimental Protocols

The following are detailed, representative protocols for the acquisition of spectroscopic data for a sample like 2-Bromo-4-methylpyrimidine.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework.

Materials & Equipment:

-

2-Bromo-4-methylpyrimidine sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

High-quality 5 mm NMR tube and cap

-

Pipette or syringe

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 2-Bromo-4-methylpyrimidine into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Ensure the sample is fully dissolved. If necessary, use gentle vortexing.

-

Transfer the solution into a clean NMR tube.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak (for CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials & Equipment:

-

2-Bromo-4-methylpyrimidine sample

-

Fourier-Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Spatula and cleaning solvents (e.g., isopropanol).

Procedure:

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.

-

Sample Application: Place a small amount of the 2-Bromo-4-methylpyrimidine sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal using the pressure clamp.

-

Data Acquisition: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials & Equipment:

-

2-Bromo-4-methylpyrimidine sample

-

High-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate)

-

Autosampler vial with cap

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample by dissolving a small amount (~1 mg) of 2-Bromo-4-methylpyrimidine in a volatile organic solvent (1 mL) in a clean vial.

-

Instrument Setup:

-

Set the GC oven temperature program (e.g., start at 50°C, ramp to 250°C).

-

Set the MS to scan a suitable mass range (e.g., m/z 40-300).

-

Use Electron Ionization (EI) at a standard energy of 70 eV.

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

-

Data Processing:

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to 2-Bromo-4-methylpyrimidine.

-

Extract the mass spectrum for that specific peak.

-

Identify the molecular ion peak and the characteristic M+2 peak for bromine.

-

Analyze the major fragment ions to propose fragmentation pathways.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as 2-Bromo-4-methylpyrimidine.

Caption: General workflow for the spectroscopic analysis of 2-Bromo-4-methylpyrimidine.

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-methylpyrimidine from 2-amino-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-4-methylpyrimidine from 2-amino-4-methylpyrimidine, a crucial transformation for the generation of versatile intermediates in pharmaceutical and agrochemical research. The primary synthetic route proceeds via a Sandmeyer-type reaction, which involves the diazotization of the primary amino group followed by displacement with a bromide ion.

Reaction Principle: The Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the conversion of aromatic amines to aryl halides.[1] The reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine, in this case, 2-amino-4-methylpyrimidine, is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid such as hydrobromic acid (HBr). This reaction, carried out at low temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt, converts the amino group into a highly reactive diazonium group (-N₂⁺).

-

Bromination: The intermediate diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. The copper(I) species facilitates the displacement of the diazonium group by a bromide ion, leading to the formation of the desired 2-bromo-4-methylpyrimidine and the evolution of nitrogen gas.

Experimental Protocol

While a specific detailed protocol for the synthesis of 2-bromo-4-methylpyrimidine from 2-amino-4-methylpyrimidine is not widely available in the public domain, a general procedure based on the Sandmeyer reaction of related heterocyclic amines can be adapted. The following protocol is a representative procedure that should be optimized for the specific substrate.

Materials and Reagents:

-

2-amino-4-methylpyrimidine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-4-methylpyrimidine in an excess of 48% hydrobromic acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature is maintained below 5 °C. The addition should be controlled to prevent excessive foaming and a rise in temperature.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Bromination (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with continuous stirring. The rate of addition should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with diethyl ether or another suitable organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic extracts and wash them with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude 2-bromo-4-methylpyrimidine can be purified by vacuum distillation or column chromatography on silica gel.

-

Quantitative Data

The following table summarizes the key physical and chemical properties of the starting material and the final product. Yields for Sandmeyer reactions of heterocyclic amines can vary widely depending on the substrate and reaction conditions, but are often in the range of 60-80%.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-amino-4-methylpyrimidine | C₅H₇N₃ | 109.13 | White to off-white crystalline solid |

| 2-bromo-4-methylpyrimidine | C₅H₅BrN₂ | 173.01 | Colorless to pale yellow liquid or solid |

Characterization Data (Predicted)

Due to the limited availability of experimental spectroscopic data for 2-bromo-4-methylpyrimidine, the following are predicted values based on the structure.

¹H NMR (Proton Nuclear Magnetic Resonance):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | H6 |

| ~7.1 | d | 1H | H5 |

| ~2.5 | s | 3H | -CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C4 |

| ~159 | C2 |

| ~158 | C6 |

| ~120 | C5 |

| ~24 | -CH₃ |

Mass Spectrometry (MS):

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 172 and a characteristic M+2 peak at m/z 174 of similar intensity, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Visualizations

Reaction Pathway

Caption: Sandmeyer reaction pathway for the synthesis of 2-bromo-4-methylpyrimidine.

Experimental Workflow

References

The Versatile Scaffold: An In-depth Technical Guide to the Applications of 2-Bromopyrimidine Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. Among the various functionalized pyrimidines, 2-bromopyrimidine derivatives serve as highly versatile and valuable building blocks for the synthesis of novel bioactive molecules. The bromine atom at the 2-position provides a reactive handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These reactions enable the strategic introduction of diverse substituents at the 2-position, facilitating the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

This technical guide provides a comprehensive overview of the applications of 2-bromopyrimidine derivatives in medicinal chemistry, with a primary focus on their utility in the development of kinase inhibitors and anticancer agents. While specific data on 2-bromo-4-methylpyrimidine is limited in the current literature, this document will focus on closely related 2-bromopyrimidine and 2,4-disubstituted pyrimidine analogs to illustrate the synthetic utility and biological potential of this important class of compounds. Detailed experimental protocols for key synthetic transformations and quantitative data on the biological activity of representative compounds are presented to provide a practical resource for researchers in the field.

The 2-Bromopyrimidine Scaffold: A Gateway to Chemical Diversity

The 2-bromopyrimidine moiety is a privileged starting material in drug discovery due to the reactivity of the C2-bromine atom. This reactivity allows for its displacement by a variety of nucleophiles and its participation in transition metal-catalyzed cross-coupling reactions, making it an ideal precursor for generating libraries of substituted pyrimidines.

Key Synthetic Transformations

The two primary synthetic routes leveraging the 2-bromopyrimidine core are:

-

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a widely employed method for forming carbon-carbon bonds by reacting the 2-bromopyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is instrumental in synthesizing 2-aryl- and 2-heteroarylpyrimidine derivatives.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the bromide by various nucleophiles, such as amines, alcohols, and thiols. This is a common strategy for introducing amino, alkoxy, and thioether substituents at the 2-position, which are often crucial for biological activity.

The following diagram illustrates a general workflow for the derivatization of a 2-bromopyrimidine scaffold.

Applications in Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology, due to their central role in cell signaling and proliferation. The pyrimidine scaffold is a well-established "hinge-binding" motif found in many approved kinase inhibitors, as it mimics the adenine core of ATP. 2-Bromopyrimidine derivatives are frequently used as starting materials to synthesize potent and selective kinase inhibitors.

The general strategy involves an SNAr reaction to introduce an amine at the 2-position, which often forms crucial hydrogen bonds with the kinase hinge region. Subsequent functionalization at other positions on the pyrimidine ring, often via cross-coupling reactions, allows for the exploration of other pockets within the ATP-binding site to enhance potency and selectivity.

Targeting Tyrosine Kinases in Cancer

Several classes of tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are validated targets for anticancer therapies.[1][2] Pyrrolo[2,3-d]pyrimidines, which can be synthesized from pyrimidine precursors, are a notable class of EGFR and VEGFR inhibitors.[1][2] The structure-activity relationship (SAR) of these compounds often reveals the importance of specific substitutions on the pyrimidine core for achieving high potency.

The following diagram depicts a simplified representation of a generic tyrosine kinase signaling pathway and its inhibition.

Quantitative Data on Pyrimidine-Based Kinase Inhibitors

The following table summarizes the biological activity of representative 2,4-disubstituted pyrimidine derivatives as kinase inhibitors. It is important to note that these compounds are not all directly synthesized from 2-bromo-4-methylpyrimidine but illustrate the therapeutic potential of the 2,4-disubstituted pyrimidine scaffold accessible from 2-bromopyrimidine precursors.

| Compound Class | Target Kinase | IC50 (nM) | Cancer Cell Line | Reference |

| Pyrido[2,3-d]pyrimidine | EGFR | 5.9 - 6.9 µM | HCT-116, PC-3 | [3] |

| Thienopyrimidine | VEGFR-2 | Potent Inhibition | N/A | [4] |

| 2-Anilino-4-aryl-pyrimidine | PAK1 | Potent Inhibition | Colon Cancer Lines | [5] |

| Oxazolo[5,4-d]pyrimidine | VEGFR-2 | 58.4 µM (CC50) | HT29 | [6] |

Applications as Anticancer Agents

Beyond specific kinase inhibition, 2,4-disubstituted pyrimidine derivatives have demonstrated broad cytotoxic activity against various cancer cell lines.[7][8] The mechanism of action for these compounds can be diverse, including the inhibition of other critical enzymes, disruption of the cell cycle, and induction of apoptosis.

Cytotoxic Activity of Substituted Pyrimidines

The antiproliferative activity of pyrimidine derivatives is often evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. The table below presents representative data for various 2,4-disubstituted pyrimidine compounds.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 2,4-Disubstituted pyrimidine | Various | 14 - 38 | [7] |

| 4-Oxobenzopyrano[2,3-d]pyrimidine | P388 | 0.3 - 0.64 | [8] |

| Thiazolo[4,5-d]pyrimidine | Melanoma (C32) | 24.4 | [9] |

| Thiazolo[4,5-d]pyrimidine | Breast (MCF-7) | >100 | [9] |

Detailed Experimental Protocols

The following sections provide detailed, generalized protocols for key synthetic transformations involving 2-bromopyrimidine derivatives. These protocols are intended as a starting point and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of a 2-Bromopyrimidine

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of a 2-bromopyrimidine with an arylboronic acid.

Materials:

-

2-Bromopyrimidine derivative (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, 2-5 mol%)

-

Base (e.g., K2CO3, Na2CO3, K3PO4, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the 2-bromopyrimidine derivative (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (3 mol%).

-

Evacuate and backfill the flask with inert gas three times.

-

Add the degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol outlines a general procedure for the reaction of a 2-bromopyrimidine with a primary or secondary amine.

Materials:

-

2-Bromopyrimidine derivative (1.0 equiv)

-

Amine (1.1-2.0 equiv)

-

Base (optional, e.g., DIPEA, K2CO3, 1.5-2.5 equiv)

-

Solvent (e.g., isopropanol, DMSO, DMF, NMP)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the 2-bromopyrimidine derivative (1.0 equiv) in the chosen solvent.

-

Add the amine (1.1 equiv) and, if necessary, a base (e.g., DIPEA, 1.5 equiv).

-

Stir the reaction mixture at room temperature or heat to 60-120 °C. The reaction temperature and time will depend on the reactivity of the substrates.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography.

Conclusion and Future Outlook

2-Bromopyrimidine derivatives are undeniably valuable and versatile intermediates in medicinal chemistry. Their utility in the synthesis of kinase inhibitors and other anticancer agents is well-established, providing a robust platform for the development of novel therapeutics. The ability to perform selective and high-yielding transformations at the 2-position allows for the fine-tuning of pharmacological properties and the exploration of vast chemical space.

While the specific applications of 2-bromo-4-methylpyrimidine are not extensively documented, the principles and methodologies outlined in this guide for analogous 2-bromopyrimidine scaffolds provide a strong foundation for future research. The continued development of novel cross-coupling and substitution methodologies will undoubtedly expand the synthetic toolbox for derivatizing the pyrimidine core. As our understanding of the molecular drivers of disease deepens, the strategic use of scaffolds like 2-bromopyrimidine will remain a critical component in the design and synthesis of the next generation of targeted therapies.

References

- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 2-Bromo-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic pathway for 2-Bromo-4-methylpyrimidine, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The strategic importance of this compound lies in the reactivity of the bromine substituent at the 2-position of the pyrimidine ring, which allows for the facile introduction of various functional groups through cross-coupling reactions and nucleophilic substitutions. This document outlines the key intermediates, provides detailed experimental protocols, summarizes quantitative data, and presents visual diagrams of the synthetic pathway and experimental workflow.

Primary Synthetic Pathway: A Two-Step Approach

A robust and accessible synthetic route to 2-Bromo-4-methylpyrimidine involves a two-step process. The first step is the synthesis of the key intermediate, 2-chloro-4-methylpyrimidine, followed by a halogen exchange reaction to yield the final product. This pathway is advantageous due to the commercial availability of the starting materials and the generally high efficiency of the transformations.

The key intermediates in this synthetic sequence are:

-

2,6-dichloro-4-methylpyrimidine: The starting material for the synthesis of the chloro-intermediate.

-

2-chloro-4-methylpyrimidine: A crucial intermediate that is subsequently converted to the desired bromo-derivative.

The overall transformation can be visualized as follows:

An In-depth Technical Guide to 2-Bromo-4-methylpyrimidine: Synonyms, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates available information on its nomenclature, physicochemical properties, and the biological activities of structurally related compounds. While specific experimental protocols for the synthesis and reactions of 2-Bromo-4-methylpyrimidine are not extensively detailed in publicly available literature, this guide furnishes a generalized synthetic approach based on established pyrimidine chemistry.

Nomenclature and Identification

2-Bromo-4-methylpyrimidine is a substituted pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The systematic naming and various identifiers for this compound are crucial for accurate database searches and procurement.

Table 1: Synonyms and Alternative Names for 2-Bromo-4-methylpyrimidine [1]

| Type | Identifier |

| IUPAC Name | 2-bromo-4-methylpyrimidine |

| CAS Number | 130645-48-6 |

| PubChem CID | 10942928 |

| EC Number | 694-410-2 |

| DSSTox Substance ID | DTXSID90449166 |

| Depositor-Supplied Synonyms | Pyrimidine, 2-bromo-4-methyl- |

| 2-bromo-4-methyl-pyrimidine | |

| 2-bromo-4-methyl pyrimidine | |

| MFCD04037883 | |

| SCHEMBL366280 | |

| AKOS005255148 |

Physicochemical Properties

The physicochemical properties of 2-Bromo-4-methylpyrimidine are essential for its handling, storage, and application in chemical reactions. The data presented below is primarily based on computed properties from reputable chemical databases.

Table 2: Physicochemical Properties of 2-Bromo-4-methylpyrimidine [1]

| Property | Value |

| Molecular Formula | C₅H₅BrN₂ |

| Molecular Weight | 173.01 g/mol |

| Appearance | Predicted to be a solid or liquid |

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Exact Mass | 171.96361 g/mol |

| Monoisotopic Mass | 171.96361 g/mol |

| Topological Polar Surface Area | 25.8 Ų |

| Heavy Atom Count | 8 |

| Complexity | 76.8 |

Synthesis and Reactivity

One common approach to pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. For 2-Bromo-4-methylpyrimidine, this could potentially involve the reaction of a brominated amidine with a four-carbon component that provides the methyl-substituted backbone.

Alternatively, functional group interconversion on a pre-existing 4-methylpyrimidine ring is a viable strategy. For instance, the conversion of a 2-hydroxypyrimidine or a 2-aminopyrimidine to the corresponding 2-bromo derivative is a common transformation in heterocyclic chemistry. The Sandmeyer reaction, for example, is a well-established method for converting an amino group to a bromo group via a diazonium salt intermediate.

The reactivity of 2-Bromo-4-methylpyrimidine is expected to be characteristic of a halopyrimidine. The bromine atom at the 2-position, being adjacent to the ring nitrogens, is activated towards nucleophilic aromatic substitution. This makes it a valuable precursor for the introduction of various functional groups (e.g., amines, alcohols, thiols) at this position. Furthermore, the bromo substituent serves as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds.

Biological Activity of Related Bromo-Pyrimidine Derivatives

Although specific biological data for 2-Bromo-4-methylpyrimidine is scarce, the broader class of bromo-pyrimidine derivatives has been investigated for various therapeutic applications. These studies provide valuable insights into the potential biological relevance of this scaffold.

Anticancer and Antimicrobial Activities

A novel series of 5-bromo-pyrimidine derivatives has been synthesized and evaluated for their in vitro anticancer and antimicrobial activities. Some of these compounds exhibited excellent anticancer activity when compared to the reference drug Dasatinib. This suggests that the bromo-pyrimidine core can serve as a promising scaffold for the development of new anticancer agents.

Bone Anabolic Agents

In a study focused on developing treatments for osteoporosis, a series of pyrimidine derivatives, including N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide, were synthesized and evaluated as potential bone anabolic agents. The most efficacious compound was found to promote osteogenesis by upregulating the expression of osteogenic genes through the activation of the BMP2/SMAD1 signaling pathway. This highlights the potential of bromo-pyrimidine derivatives in regenerative medicine.

Experimental Considerations and Methodologies

Given the lack of specific experimental protocols for 2-Bromo-4-methylpyrimidine, this section provides a generalized workflow and a representative experimental protocol for a reaction type in which this compound could be utilized as a key intermediate.

Generalized Experimental Workflow for Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. 2-Bromo-4-methylpyrimidine would be an excellent substrate for this reaction to introduce aryl or vinyl substituents at the 2-position of the pyrimidine ring.

References

Navigating the Synthesis Landscape: A Technical Guide to 2-Bromo-4-methylpyrimidine for Researchers and Drug Development Professionals

An essential building block in the synthesis of novel therapeutics and agrochemicals, 2-Bromo-4-methylpyrimidine is a commercially available pyrimidine derivative prized for its utility as a versatile intermediate. This technical guide provides an in-depth overview of its commercial availability, key suppliers, and physicochemical properties. Furthermore, it outlines a representative synthetic protocol and illustrates its role in the development of more complex molecules, offering a valuable resource for researchers, chemists, and professionals in the field of drug discovery.

Commercial Availability and Key Suppliers

2-Bromo-4-methylpyrimidine is readily available from a variety of chemical suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available compound is typically high, often 97% or greater. Researchers can source this intermediate from a global network of distributors.

While pricing and stock levels are subject to change, a selection of notable suppliers includes:

-

Ambeed, Inc.

-

AK Scientific, Inc.

-

BLD Pharmatech Ltd.

-

Capot Chemical Co., Ltd.

-

Dayang Chem (Hangzhou) Co.,Ltd.

-

DSL Chemicals (Shanghai) Co., Ltd.

-

General Intermediates of Canada, Inc.

-

Leap Chem Co., Ltd.

-

Matrix Scientific

-

Santa Cruz Biotechnology, Inc.

-

Simagchem Corporation

-

Thermo Scientific Chemicals

-

Wanko Chemical Co., Ltd.

-

Xiamen Equation Chemical Co.,Ltd.

-

Xiamen Hisunny Chemical Co., Ltd.

Physicochemical and Safety Data at a Glance

For ease of reference, the key quantitative data for 2-Bromo-4-methylpyrimidine is summarized in the tables below. This information is crucial for its safe handling, storage, and application in experimental design.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 130645-48-6 | [1][2][3][4][5] |

| Molecular Formula | C₅H₅BrN₂ | [1] |

| Molecular Weight | 173.01 g/mol | [1][3] |

| Appearance | Not specified | |

| Melting Point | 45-50 °C | [6] |

| MDL Number | MFCD04037883 | [6] |

Table 2: Hazard and Safety Information

| Hazard Statement | Description | Reference(s) |

| H302 | Harmful if swallowed | [3] |

| H315 | Causes skin irritation | [3] |

| H319 | Causes serious eye irritation | [3] |

| H335 | May cause respiratory irritation | [3] |

| Hazard Class | Irritant | [4][6] |

| Hazard Symbol | Xn | [4] |

| Risk Codes | R22, R37/38, R41 | [4] |

| Safety Codes | S26, S39 | [4] |

Synthetic Pathways: A Representative Protocol

Disclaimer: This protocol is a general representation and may require optimization for the specific synthesis of 2-Bromo-4-methylpyrimidine. Appropriate safety precautions should be taken when handling hazardous reagents such as bromine.

Reaction: Bromination of a Pyrimidine Derivative

Materials:

-

Pyrimidine hydrochloride salt

-

Inert aromatic solvent (e.g., nitrobenzene, o-dichlorobenzene)

-

Bromine (Br₂)

-

Reaction vessel equipped with a heating mantle, stirrer, condenser, and addition funnel

Procedure:

-

Suspend the pyrimidine hydrochloride salt in the inert aromatic solvent within the reaction vessel.

-

Heat the mixture to a temperature range of 125°C to 135°C with continuous stirring.

-

Once the temperature has stabilized, add bromine (Br₂) dropwise to the heated mixture over a period of 30 to 90 minutes.

-

After the addition is complete, maintain the reaction mixture at the same temperature for an additional 2 to 6 hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard work-up and purification techniques, such as extraction and crystallization or chromatography.

Role in Synthesis: A Workflow Perspective

The primary utility of 2-Bromo-4-methylpyrimidine in drug discovery and agrochemical research lies in its role as a versatile synthetic intermediate. The bromine atom at the 2-position of the pyrimidine ring provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The following diagram illustrates a generalized workflow for the utilization of 2-Bromo-4-methylpyrimidine in a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to generate novel derivatives.

Logical Relationship in Synthetic Design

The strategic use of 2-Bromo-4-methylpyrimidine as a building block is a key consideration in the design of synthetic routes towards target molecules with potential biological activity. Its structure allows for selective functionalization, making it a valuable component in combinatorial chemistry and the generation of compound libraries for high-throughput screening.

The following diagram illustrates the logical relationship in leveraging 2-Bromo-4-methylpyrimidine for the synthesis of diverse derivatives.

References

- 1. scbt.com [scbt.com]

- 2. 2-Bromo-4-methylpyrimidine-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 3. 2-Bromo-4-methylpyrimidine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 2-Bromo-4-methylpyrimidine | CAS 130645-48-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 130645-48-6|2-Bromo-4-methylpyrimidine|BLD Pharm [bldpharm.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 2-Bromo-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[1] It is widely employed in the synthesis of biaryls, a common structural motif in pharmaceuticals, agrochemicals, and functional materials. 2-Bromo-4-methylpyrimidine is a valuable building block in medicinal chemistry, and its functionalization via Suzuki coupling allows for the synthesis of a diverse range of 2-aryl-4-methylpyrimidine derivatives. These derivatives are of significant interest in drug discovery programs.[2]

These application notes provide a detailed protocol for the Suzuki coupling of 2-Bromo-4-methylpyrimidine with various boronic acids, a summary of representative reaction conditions and yields, and troubleshooting guidance.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron compound in the presence of a base. The catalytic cycle consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-Bromo-4-methylpyrimidine) to form a Pd(II) complex.

-

Transmetalation: The organoboron compound (boronic acid), activated by the base, transfers its organic group to the palladium center. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

The nitrogen atom in the pyrimidine ring can sometimes coordinate with the palladium catalyst, which may complicate the reaction. Therefore, careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields.[1]

Data Presentation: Representative Reaction Conditions and Yields

The efficiency of the Suzuki coupling of 2-Bromo-4-methylpyrimidine is influenced by the choice of catalyst, base, solvent, and the electronic properties of the boronic acid coupling partner. The following table summarizes representative yields for the coupling with various boronic acids.

| Boronic Acid Partner | Product | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic Acid | 2-Phenyl-4-methylpyrimidine | Pd(dppf)Cl₂ (3-5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12-18 | 81* |

| 4-Methoxyphenylboronic Acid | 2-(4-Methoxyphenyl)-4-methylpyrimidine | Pd(dppf)Cl₂ (3-5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12-18 | 92** |

| 4-Chlorophenylboronic Acid | 2-(4-Chlorophenyl)-4-methylpyrimidine | Pd(dppf)Cl₂ (3-5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12-18 | 80 |

| 3-Thienylboronic Acid | 4-Methyl-2-(thiophen-3-yl)pyrimidine | Pd(dppf)Cl₂ (3-5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12-18 | 73 |

| Phenylboronic Acid | 2-Phenyl-4-methylpyrimidine | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good**** |

Notes on Data:

- Yield reported for the coupling of the analogous 2-Bromo-4-methylpyridine.[3] ** Yield reported for the coupling with the structurally similar 2-Bromo-4-fluoro-5-methylpyridine.[1] *** Representative yields from studies on similar aryl bromide substrates.[1] **** Conditions reported for the analogous 5-bromo-2-methylpyridin-3-amine.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki coupling of 2-Bromo-4-methylpyrimidine with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

-

2-Bromo-4-methylpyrimidine (1.0 equiv)

-

Arylboronic acid (1.1–1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0–3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

-

Inert gas (Argon or Nitrogen)

-

Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-4-methylpyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[4]

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[4]

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to 2-Bromo-4-methylpyrimidine.[4]

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[1]

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[4]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-4-methylpyrimidine product.[4]

Microwave-Assisted Suzuki Coupling Protocol

Microwave irradiation can significantly reduce reaction times and improve yields.[4]

Materials:

-

2-Bromo-4-methylpyrimidine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂ (2-5 mol%)

-

K₂CO₃ (2.0 equiv)

-

Degassed 1,4-Dioxane and Water (5:1 mixture)

-

Microwave reactor vial with a magnetic stir bar

Procedure:

-

Reaction Setup: To a microwave reaction vessel, add 2-Bromo-4-methylpyrimidine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.[3]

-

Solvent Addition: Add a 5:1 mixture of degassed 1,4-dioxane and water.[3]

-

Reaction: Seal the vessel and place it in a microwave reactor. Heat the reaction mixture to 120 °C and hold for the required time (typically 15-30 minutes), with stirring.[3]

-

Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and wash with water. Dry the organic layer, concentrate, and purify the product by column chromatography as described in the general protocol.[3]

Mandatory Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A general experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction integral to modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable in medicinal chemistry and drug development, where the synthesis of arylamines is a frequent requirement. The 2-aminopyrimidine scaffold is a key structural motif in numerous biologically active compounds, making the efficient synthesis of its derivatives a significant area of research.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-4-methylpyrimidine. The electron-deficient nature of the pyrimidine ring can present challenges, often requiring careful optimization of the catalyst, ligand, base, and solvent system to achieve high yields. These notes are intended to serve as a practical guide for researchers to facilitate the successful synthesis of 2-amino-4-methylpyrimidine derivatives.

Reaction Principle

The Buchwald-Hartwig amination of 2-Bromo-4-methylpyrimidine involves the reaction of the heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-4-methylpyrimidine to form a Pd(II) complex.[1]

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido intermediate.[2]

-

Reductive Elimination: The desired N-substituted 4-methylpyrimidin-2-amine product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[2]

The selection of the ligand is critical, as bulky, electron-rich phosphine ligands are known to promote the key steps of the catalytic cycle and improve reaction outcomes.[3]

Data Presentation: A Comparative Overview of Reaction Conditions

The following table summarizes various conditions for the Buchwald-Hartwig amination of 2-Bromo-4-methylpyrimidine and its close analog, 2-Bromo-4-methylpyridine. The data for the pyridine analog provides a strong predictive framework for optimizing the reaction of the pyrimidine substrate.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate |

| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 (estimated) | 2-Bromo-4-methylpyridine |

| 2 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 8-12 | 80-90 (estimated) | 2-Bromo-4-methylpyridine |

| 3 | N-Methylaniline | Pd₂(dba)₃ (1) | 2-(Dicyclohexylphosphino)biphenyl (2) | NaOtBu | Toluene | 80 | 18 | 95 | 2-Bromopyridine |

| 4 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Dioxane | 100 | 24 | 70-80 (estimated) | 2-Bromo-4-methylpyridine |

| 5 | Various Aryl Amines | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | 7 | 27-82 | 4-(pyridin-3-yl)pyrimidin-2-amine |

Note: Yields for 2-Bromo-4-methylpyridine are based on typical ranges observed for similar 2-bromopyridines as specific literature values for a wide array of amines with this exact substrate are not extensively documented.

Experimental Protocols

The following is a representative experimental protocol for the Buchwald-Hartwig amination of 2-Bromo-4-methylpyrimidine with morpholine, adapted from procedures for similar substrates.[4]

Materials:

-

2-Bromo-4-methylpyrimidine (1.0 mmol, 1.0 equiv)

-

Morpholine (1.2 mmol, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Anhydrous Toluene

-

Argon or Nitrogen gas

-

Standard Schlenk line or glovebox equipment

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-4-methylpyrimidine (173 mg, 1.0 mmol), Pd₂(dba)₃ (13.7 mg, 0.015 mmol), and XPhos (14.3 mg, 0.03 mmol).

-

In a glovebox or under a stream of inert gas, add sodium tert-butoxide (135 mg, 1.4 mmol).

-

Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen three times.

-

Add anhydrous toluene (5 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol).

-

Place the sealed Schlenk tube in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 8-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-(4-methylpyrimidin-2-yl)morpholine.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental procedure and the fundamental catalytic cycle.

Caption: Experimental workflow for Buchwald-Hartwig amination.

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif found in a vast array of pharmaceuticals and biologically active compounds. The functionalization of this core structure is of paramount importance in drug discovery and development. The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is instrumental in the synthesis of complex molecular architectures, allowing for the introduction of alkynyl moieties that can serve as key building blocks or pharmacophores.

These application notes provide a detailed protocol and representative data for the Sonogashira coupling of 2-Bromo-4-methylpyrimidine with various terminal alkynes. This reaction enables the synthesis of 2-alkynyl-4-methylpyrimidine derivatives, which are valuable intermediates in medicinal chemistry.

Reaction Principle

The Sonogashira coupling reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the palladium(0) complex, followed by a transmetalation step with a copper acetylide (formed from the terminal alkyne, copper(I) salt, and a base), and concluded by reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[2]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of 2-halopyridines and related heterocycles with various terminal alkynes. While specific data for 2-Bromo-4-methylpyrimidine is limited in publicly available literature, the data presented for the closely related 2-amino-3-bromopyridine serves as a strong indicator of expected yields and substrate scope.

| Entry | Terminal Alkyne | Product | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | 98 | [3] |

| 2 | 4-Methylphenylacetylene | 2-Amino-3-((4-methylphenyl)ethynyl)pyridine | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | 95 | [3] |

| 3 | 4-Methoxyphenylacetylene | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | 96 | [3] |

| 4 | 4-Chlorophenylacetylene | 2-Amino-3-((4-chlorophenyl)ethynyl)pyridine | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | 94 | [3] |

| 5 | Cyclopropylacetylene | 2-Amino-3-(cyclopropylethynyl)pyridine | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | 88 | [3] |

| 6 | 1-Decyne | 2-Amino-3-(dec-1-yn-1-yl)pyridine | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | 85 | [3] |

Experimental Protocols

General Protocol for Sonogashira Coupling of 2-Bromo-4-methylpyrimidine

This protocol is a general starting point and may require optimization for specific terminal alkynes.

Materials:

-

2-Bromo-4-methylpyrimidine (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or sealed tube

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

-

To a dry Schlenk flask, add 2-Bromo-4-methylpyrimidine (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).[4]

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Add anhydrous, degassed THF or DMF (5 mL) via syringe, followed by triethylamine (3.0 mmol, 3.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv).[1]

-

Stir the reaction mixture at room temperature or gently heat to 40-60 °C. For less reactive alkynes or to increase the reaction rate, the temperature can be raised to 100 °C.[3][4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the catalyst and salts, washing the pad with additional organic solvent.[1]

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-4-methylpyrimidine.

Visualizations

Sonogashira Catalytic Cycle

References

Application Notes and Protocols for Stille Coupling of 2-Bromo-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Stille cross-coupling reaction using 2-Bromo-4-methylpyrimidine as a key building block. The pyrimidine scaffold is a crucial feature in numerous biologically active compounds, and the functionalization of this core is fundamental in medicinal chemistry.[1] The Stille reaction offers a versatile and robust method for creating carbon-carbon bonds, enabling the synthesis of diverse 2-substituted-4-methylpyrimidines.[2][3]